Fmoc-L-Asn(EDA-N3)-OH

Description

The exact mass of the compound this compound is 423.15426879 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(2-azidoethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O5/c22-26-24-10-9-23-19(27)11-18(20(28)29)25-21(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,27)(H,25,30)(H,28,29)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDFHGCIXOHKEE-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Asn(EDA-N3)-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Asn(EDA-N3)-OH, a specialized amino acid derivative crucial for advanced applications in peptide chemistry, bioconjugation, and drug development. The document details its molecular structure, physicochemical properties, and its role as a versatile building block for introducing bioorthogonal azide (B81097) handles into peptides.

Core Molecular Structure

This compound is a non-canonical amino acid derivative built upon an L-asparagine (Asn) scaffold. Its structure is characterized by three primary components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group attached to the α-amine of the asparagine. Its presence is essential for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS), preventing unwanted reactions at the N-terminus during peptide chain elongation.[1]

-

L-Asparagine Core: The central amino acid structure.

-

EDA-N3 Side-Chain Modification: The native side-chain amide of asparagine is modified with an ethylenediamine (B42938) (EDA) linker, which is terminated with an azide (N3) group. This azide moiety is a key functional handle for "click chemistry."

The C-terminus of the amino acid remains a free carboxylic acid (-OH), allowing it to be activated and coupled to the N-terminus of a growing peptide chain.

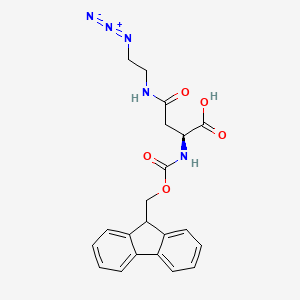

Caption: Chemical structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 2616562-74-2 | [2] |

| Molecular Formula | C21H21N5O5 | [2] |

| Molecular Weight | 423.43 g/mol | [2] |

| Purity (Typical) | >96% (HPLC) | [2] |

Core Applications and Experimental Workflow

This compound is primarily utilized as a building block to introduce a bioorthogonal azide handle into a peptide sequence during SPPS.[3] The azide group is exceptionally stable under the standard conditions of Fmoc synthesis, including repeated cycles of piperidine-mediated deprotection and amide bond formation.[4]

Once the azide-modified peptide is synthesized, the azide serves as a versatile chemical handle for various conjugation reactions, most notably "click chemistry." This allows for the site-specific attachment of a wide range of molecules, including:

-

Fluorescent dyes or biotin (B1667282) for molecular imaging and tracking.[4]

-

Drug payloads to create targeted peptide-drug conjugates (PDCs).[4]

-

Polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.[4]

The most common click chemistry reactions involving the azide group are:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction with terminal alkynes.[3]

-

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts with strained alkynes like DBCO or BCN.[3]

The general workflow for synthesizing and utilizing an azide-modified peptide is depicted below.

Caption: Workflow for SPPS and conjugation of an azide-peptide.

Experimental Protocol: Incorporation into a Peptide Sequence

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS.

Materials:

-

Fmoc-protected Rink Amide resin

-

This compound

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, DCM (Dichloromethane), Isopropanol

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 5-10 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Coupling Reaction:

-

In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive, the coupling step may be repeated.

-

Washing: Once coupling is complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and Isopropanol (3x).

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled and its Fmoc group is removed, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

This protocol provides a foundational method for integrating this versatile building block, enabling the creation of complex and functionalized peptides for a multitude of advanced applications.

References

A Technical Guide to Fmoc-L-Asn(EDA-N3)-OH: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-L-Asn(EDA-N3)-OH, a key building block in modern peptide chemistry and drug development. This azido-functionalized amino acid derivative is instrumental in the site-specific modification of peptides and proteins through bioorthogonal click chemistry.

Core Chemical Properties

This compound is a white to off-white solid. Its key chemical identifiers and properties are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-4-{[2-(azido)ethyl]amino}-4-oxobutanoic acid |

| CAS Number | 2616562-74-2[1] |

| Molecular Formula | C21H21N5O5[2] |

| Molecular Weight | 423.43 g/mol [2] |

| Purity | Typically >96% |

| Solubility | Soluble in organic solvents such as DMF and DMSO. |

Synthesis of this compound

The synthesis of this compound involves the modification of the side chain of L-asparagine. A common synthetic approach is the coupling of the side-chain carboxyl group of a suitably protected aspartic acid derivative with 2-azidoethan-1-amine. To prevent unwanted side reactions, the alpha-amino group is protected with the Fmoc group, and the alpha-carboxyl group can be temporarily protected during the side-chain modification.

An alternative, though more complex, synthetic strategy could involve starting from Fmoc-L-Asn-OH. This would entail a Hofmann rearrangement to convert the side-chain amide to an amine, followed by a diazo-transfer reaction to introduce the azide (B81097) functionality. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.

Experimental Protocols

This compound is primarily utilized in two key experimental workflows: Solid-Phase Peptide Synthesis (SPPS) for its incorporation into a peptide sequence, and subsequent click chemistry for bioconjugation.

Protocol 1: Incorporation into Peptides via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or NMM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Washing solvents: DMF, DCM, IPA

Methodology:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating it with 20% piperidine in DMF. This is typically a two-step process: a short treatment of 1-5 minutes followed by a longer treatment of 15-20 minutes.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and by-products.

-

Coupling of this compound:

-

In a separate vessel, this compound (typically 2-4 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

The activated amino acid solution is then added to the resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and by-products.

-

Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. It is crucial to use a cleavage cocktail that does not reduce the azide group.

Fmoc-SPPS Workflow

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide in solution.

Materials:

-

Azide-containing peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, PEG chain, or small molecule drug)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-stabilizing ligand (e.g., THPTA or TBTA)

-

Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Methodology:

-

Reagent Preparation: Prepare stock solutions of the peptide, the alkyne-containing molecule, CuSO₄, the ligand, and sodium ascorbate (B8700270). The sodium ascorbate solution should be prepared fresh.

-

Reaction Mixture: In a reaction vessel, combine the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.

-

Addition of Catalyst Components: Add the copper-stabilizing ligand to the reaction mixture, followed by the CuSO₄ solution.

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Reaction: Allow the reaction to proceed at room temperature for 1 to 12 hours. The progress can be monitored by techniques such as HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, the desired conjugate can be purified using reverse-phase HPLC.

CuAAC Reaction Workflow

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained-alkyne (e.g., DBCO or BCN) to the azide-functionalized peptide.

Materials:

-

Azide-containing peptide

-

Strained alkyne-functionalized molecule (e.g., DBCO-PEG, BCN-fluorophore)

-

Solvent (biocompatible buffer or a mixture of water and an organic solvent)

Methodology:

-

Dissolve Reactants: Dissolve the azide-containing peptide and the strained alkyne-functionalized molecule in the chosen solvent. A slight excess of the strained alkyne is often used.

-

Reaction: Mix the components and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and the concentrations of the reactants.

-

Monitoring and Purification: The reaction progress can be monitored by HPLC or mass spectrometry. Once complete, the product is purified by reverse-phase HPLC.

SPAAC Reaction Workflow

Applications in Drug Development and Research

The ability to introduce an azide group into a specific position of a peptide chain opens up a vast array of possibilities for creating novel biomolecules.

-

Antibody-Drug Conjugates (ADCs): this compound can be used to incorporate an azide handle into a peptide linker, which can then be conjugated to a cytotoxic drug and an antibody.

-

Peptide Labeling: The azide group serves as a versatile handle for attaching fluorescent dyes, radiolabels, or biotin (B1667282) for imaging and diagnostic applications.

-

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to peptides via click chemistry can improve their pharmacokinetic properties, such as increasing their half-life in circulation.

-

Peptide Cyclization: Intramolecular click chemistry between an azide and an alkyne within the same peptide can be used to create cyclic peptides with enhanced stability and biological activity.

References

Technical Guide: Fmoc-L-Asn(EDA-N3)-OH for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Asn(EDA-N3)-OH, a specialized amino acid derivative crucial for the synthesis of complex biomolecules. This document details its chemical properties, applications in bioconjugation, and relevant experimental protocols, with a focus on its role in the development of antibody-drug conjugates (ADCs).

Core Compound Data

This compound is a key reagent in the field of click chemistry, enabling the precise, site-specific modification of peptides and proteins. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group for standard solid-phase peptide synthesis (SPPS), an L-asparagine core, and an ethylenediamine (B42938) linker functionalized with a terminal azide (B81097) (N3) group. This azide moiety is the linchpin for its utility in bioorthogonal reactions.

| Property | Value | Source |

| CAS Number | 2616562-74-2 | [1] |

| Molecular Formula | C21H21N5O5 | |

| Molecular Weight | 423.43 g/mol |

Applications in Drug Development: Amanitin-Based Antibody-Drug Conjugates

A significant application of this compound is in the construction of amanitin-based antibody-drug conjugates.[1][2][3] Alpha-amanitin, a potent toxin isolated from the Amanita phalloides mushroom, is a highly selective inhibitor of RNA polymerase II, making it a powerful cytotoxic payload for targeted cancer therapy.[2][4][5][6] By incorporating this compound into a peptide or directly conjugating it to a targeting moiety, the azide group serves as a handle for attaching amanitin derivatives that have been functionalized with a corresponding alkyne group. This conjugation strategy is central to creating next-generation ADCs with novel mechanisms of action.[3][5]

Mechanism of Action

The cytotoxic effect of amanitin-based conjugates is predicated on the inhibition of RNA polymerase II, a crucial enzyme in protein synthesis. This leads to a significant reduction in transcription, ultimately driving the cell into apoptosis.[3][4] The hydrophilic nature of amanitin helps to prevent its non-specific uptake by healthy cells, making it an ideal payload for targeted delivery via ADCs.[3]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in peptide synthesis and subsequent bioconjugation.

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Perform a ninhydrin (B49086) test to ensure complete coupling.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

-

Purification: Precipitate the peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing peptide (synthesized as per Protocol 1) to an alkyne-functionalized molecule, such as a derivative of amanitin.

Materials:

-

Azide-containing peptide

-

Alkyne-functionalized molecule (e.g., Alkyne-Amanitin)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper ligand (e.g., THPTA or TBTA)

-

Suitable buffer system (e.g., PBS and DMSO)

Methodology:

-

Reagent Preparation:

-

Dissolve the azide-containing peptide in the chosen buffer.

-

Dissolve the alkyne-functionalized molecule in a compatible solvent, such as DMSO.

-

Prepare fresh stock solutions of CuSO₄, the copper ligand, and sodium ascorbate.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-containing peptide and the alkyne-functionalized molecule.

-

Add the copper ligand to the mixture.

-

Add the CuSO₄ solution.

-

-

Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.

-

Purification: Purify the resulting bioconjugate using RP-HPLC to remove unreacted starting materials and catalysts.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for SPPS and subsequent click chemistry conjugation.

Caption: Cellular pathway of an Amanitin-based ADC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Amanitins and their development as a payload for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-L-Asn(EDA-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Asn(EDA-N3)-OH is a valuable amino acid derivative for the introduction of an azide (B81097) moiety into peptides and other biomolecules. The terminal azide group serves as a chemical handle for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"[1]. This allows for the site-specific labeling of peptides with a wide range of functionalities, including fluorophores, affinity tags, and drug molecules. This guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols and data presentation.

Synthesis Strategy

The synthesis of this compound is typically achieved through the coupling of a protected L-aspartic acid derivative with 2-azidoethylamine (B148788) (EDA-N3). A common and efficient strategy involves the use of Fmoc-L-Asp(OtBu)-OH as the starting material. The tert-butyl (OtBu) ester serves as a temporary protecting group for the side-chain carboxylic acid, which can be selectively deprotected on a solid support to allow for the coupling of 2-azidoethylamine. This approach is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).

The key steps in the synthesis are:

-

Synthesis of 2-azidoethylamine hydrochloride (EDA-N3.HCl): This reagent is not always commercially available and may need to be synthesized.

-

On-resin synthesis of the peptide backbone (if applicable) and incorporation of Fmoc-L-Asp(OtBu)-OH.

-

Selective deprotection of the side-chain tert-butyl ester.

-

Coupling of 2-azidoethylamine to the free side-chain carboxylic acid.

-

Cleavage from the resin and purification of the final product.

Alternatively, a solution-phase synthesis can be employed, which offers greater scalability for the synthesis of the amino acid derivative itself.

Experimental Protocols

Protocol 1: Synthesis of 2-Azidoethylamine Hydrochloride (EDA-N3.HCl)

This protocol is adapted from the synthesis of similar azido (B1232118) compounds[2].

Materials:

-

2-(tert-butoxycarbonylamino)-1-bromoethane

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl) in ethyl acetate (B1210297) (EtOAc)

-

Diethyl ether

Procedure:

-

Dissolve 2-(tert-butoxycarbonylamino)-1-bromoethane in DMF.

-

Add sodium azide to the solution and stir at room temperature overnight.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected 2-azidoethylamine.

-

Dissolve the crude product in ethyl acetate and cool in an ice bath.

-

Add a solution of HCl in ethyl acetate dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

The product, 2-azidoethylamine hydrochloride, will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 2-(tert-butoxycarbonylamino)-1-bromoethane | 224.10 | 1.0 |

| Sodium Azide (NaN3) | 65.01 | 1.5 |

| HCl in Ethyl Acetate | - | Excess |

Table 1: Reagents for the synthesis of 2-azidoethylamine hydrochloride.

Protocol 2: On-Resin Synthesis of this compound

This protocol outlines the synthesis on a solid support, which is advantageous for direct use in peptide synthesis.

Materials:

-

Rink Amide AM resin

-

Fmoc-L-Asp(OtBu)-OH

-

Ferric chloride (FeCl3)

-

Dichloromethane (DCM)

-

2-azidoethylamine hydrochloride (EDA-N3.HCl)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling and Fmoc Deprotection: Swell the Rink Amide AM resin in DMF. Remove the Fmoc group by treating with 20% piperidine in DMF.

-

Coupling of Fmoc-L-Asp(OtBu)-OH: Couple Fmoc-L-Asp(OtBu)-OH to the resin using a standard coupling agent like HATU and DIPEA in DMF.

-

Side-Chain Deprotection: Wash the resin with DCM. Treat the resin with a solution of ferric chloride (5 equivalents) in DCM for 1.5 hours to cleave the tert-butyl ester from the aspartic acid side chain[3]. Wash the resin extensively with DMF to remove all traces of FeCl3[3].

-

Coupling of 2-Azidoethylamine: Neutralize the 2-azidoethylamine hydrochloride with DIPEA in DMF. In a separate vessel, activate the free carboxylic acid on the resin-bound aspartic acid with HATU and DIPEA. Add the solution of 2-azidoethylamine to the resin and allow it to react for 2-4 hours.

-

Cleavage and Deprotection: Wash the resin thoroughly with DMF and DCM. Cleave the final product from the resin and remove all protecting groups using a cleavage cocktail of 90% TFA, 5% TIS, and 5% water for 2-3 hours.

-

Precipitation and Isolation: Precipitate the crude product in cold diethyl ether, centrifuge to collect the pellet, and dry under vacuum.

| Step | Reagents | Key Parameters |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 minutes |

| Amino Acid Coupling | Fmoc-L-Asp(OtBu)-OH, HATU, DIPEA in DMF | 3 equivalents of amino acid, 2.9 eq. HATU, 6 eq. DIPEA |

| Side-Chain Deprotection | FeCl3 in DCM | 5 equivalents, 1.5 hours |

| EDA-N3 Coupling | EDA-N3.HCl, HATU, DIPEA in DMF | 4 equivalents of EDA-N3, 3.9 eq. HATU, 8 eq. DIPEA |

| Cleavage | 90% TFA, 5% TIS, 5% H2O | 2-3 hours |

Table 2: Key parameters for the on-resin synthesis of this compound.

Purification

The crude this compound obtained after cleavage from the resin requires purification to remove truncated sequences, byproducts from the coupling and cleavage steps, and scavengers.

Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

-

Preparative RP-HPLC system

-

C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Lyophilizer

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a small volume of DMF or a solution of 50% acetonitrile in water.

-

Filter the sample to remove any particulate matter.

-

Inject the sample onto the C18 column.

-

Elute the product using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 65% B over 30-40 minutes.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the main product peak.

-

Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the product.

-

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

| Parameter | Condition |

| Column | Preparative C18, 10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 30-40 minutes |

| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min) |

| Detection | 220 nm, 280 nm |

Table 3: Typical conditions for RP-HPLC purification.

Visualization of the Synthesis Workflow

Caption: Synthesis workflow for this compound.

Conclusion

The synthesis and purification of this compound are critical processes for its application in peptide synthesis and modification. The protocols provided in this guide offer a robust framework for researchers to produce this valuable amino acid derivative with high purity. Careful execution of the synthetic steps and optimization of the purification conditions are paramount to achieving high-quality material suitable for downstream applications in drug discovery and chemical biology.

References

The Strategic Integration of Fmoc-L-Asn(EDA-N3)-OH in Advanced Bioconjugation

A Technical Guide for Researchers and Drug Development Professionals

The advent of click chemistry has revolutionized the field of bioconjugation, providing a robust and versatile toolkit for the precise chemical modification of biomolecules. Among the array of reagents enabling this technology, Fmoc-L-Asn(EDA-N3)-OH has emerged as a critical building block for the site-specific introduction of an azide (B81097) moiety into peptides. This non-natural amino acid, featuring an ethylenediamine (B42938) linker extended with an azide group, is seamlessly integrated into peptide sequences via standard solid-phase peptide synthesis (SPPS). The terminal azide then serves as a chemical handle for subsequent bioorthogonal conjugation reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are lauded for their high efficiency, selectivity, and biocompatibility, making them ideal for a wide range of applications, from the development of antibody-drug conjugates (ADCs) and peptide-based therapeutics to the creation of sophisticated biomaterials and diagnostic tools.[1][2]

This technical guide provides an in-depth exploration of the applications of this compound in bioconjugation. It details the underlying chemical principles, provides comparative data on reaction efficiencies, and offers comprehensive experimental protocols for its incorporation into peptides and subsequent conjugation.

Core Principles of Azide-Alkyne Cycloaddition

The utility of this compound is rooted in the exceptional reactivity of the azide group in 1,3-dipolar cycloaddition reactions with alkynes. This forms a stable, covalent triazole linkage. The two predominant methods for effecting this transformation in a biological context are CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the gold standard for many click chemistry applications due to its rapid kinetics and high yields.[1] It involves the use of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), to join a terminal alkyne with an azide. The reaction is highly specific and can be performed in aqueous buffers, making it suitable for biomolecule modification.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed as a copper-free alternative.[1] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The release of ring strain provides the driving force for the reaction, eliminating the need for a metal catalyst. While highly bioorthogonal, SPAAC reaction kinetics are generally slower than CuAAC.

Quantitative Analysis of Azide-Alkyne Cycloaddition Reactions

The efficiency of bioconjugation is a critical parameter in the development of novel therapeutics and diagnostics. While specific yield data for linear bioconjugations involving this compound are not extensively published in comparative studies, data from related applications, such as on-bead peptide cyclization via CuAAC, provide valuable insights into the high efficiency of this reaction.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Typical Yield | Near-quantitative; On-bead peptide cyclization yields reported between 79% and 87.4%[3] | Generally high, but can be limited by the synthesis and stability of the strained alkyne[4] |

| Reaction Rate | Very fast (minutes to a few hours) | Moderate to slow (hours to 24 hours) |

| Catalyst Required | Yes (Copper(I)) | No |

| Biocompatibility | Potential for cytotoxicity due to copper catalyst, though ligands can mitigate this[1] | Excellent; widely used in living systems[1] |

| Side Reactions | Potential for side reactions with free thiols (e.g., cysteine residues), with reported byproduct yields of ~10%[5] | Generally very low due to the high specificity of the reactants |

Experimental Protocols

The following protocols provide a generalized framework for the incorporation of this compound into a peptide sequence and subsequent bioconjugation.

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS procedure for incorporating the azide-functionalized amino acid into a peptide chain.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin for the desired C-terminus)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

-

Incorporation of this compound: Couple this compound using the same procedure as for other amino acids (Step 3).

-

Repeat Synthesis Cycle: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the freshly prepared cleavage cocktail to the resin and incubate with agitation for 2-3 hours.

-

Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical in-solution CuAAC reaction for conjugating an alkyne-modified molecule to the azide-containing peptide.

Materials:

-

Azide-modified peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, PEG chain, or small molecule drug)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh )

-

Copper-stabilizing ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine) solution (e.g., 50 mM in DMSO/water)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.

-

Organic co-solvent (if needed for solubility): DMSO or DMF

Procedure:

-

Dissolve Reactants: Dissolve the azide-modified peptide and the alkyne-functionalized molecule in the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of one reactant is often used to drive the reaction to completion.

-

Reaction Setup:

-

To the solution of the peptide and alkyne, add the copper-stabilizing ligand.

-

Add the CuSO₄ solution. The final copper concentration is typically in the range of 0.1-1 mM.

-

-

Initiate Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Purify the resulting bioconjugate using RP-HPLC or size-exclusion chromatography.

Protocol 3: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free conjugation using a strained cyclooctyne.

Materials:

-

Azide-modified peptide

-

Strained cyclooctyne-functionalized molecule (e.g., DBCO-PEG, BCN-fluorophore)

-

Reaction Buffer: PBS, pH 7.4, or other suitable aqueous buffer.

-

Organic co-solvent (if needed for solubility): DMSO or DMF

Procedure:

-

Dissolve Reactants:

-

Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne is typically used.

-

-

Reaction Incubation:

-

Mix the solutions of the azide-peptide and the cyclooctyne-molecule.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

-

Monitor the reaction progress by RP-HPLC or mass spectrometry.

-

-

Purification: Purify the final bioconjugate using RP-HPLC or other suitable chromatographic techniques.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the key processes involved in the application of this compound.

References

- 1. jpt.com [jpt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to Fmoc-L-Asn(EDA-N3)-OH for Advanced Peptide Modification and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-L-Asn(EDA-N3)-OH, a versatile building block for the site-specific modification of peptides. This guide details its chemical properties, synthesis, and incorporation into peptide chains via solid-phase peptide synthesis (SPPS). Furthermore, it provides detailed protocols for subsequent bioorthogonal modifications using click chemistry, including Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to this compound

This compound is a chemically modified amino acid derivative designed for the facile introduction of an azide (B81097) moiety into a peptide sequence. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows. The key feature of this reagent is the ethylenediamine (B42938) (EDA) linker attached to the side chain of asparagine, terminating in an azide group (-N3). This azide serves as a bioorthogonal handle, enabling highly specific and efficient covalent modification of the peptide post-synthesis through "click chemistry" reactions.[1]

The primary application of this compound reported in the literature is in the modification of toxins, such as amanitin, for the development of antibody-drug conjugates (ADCs).[1] Amanitin is a potent inhibitor of RNA polymerase II, and its conjugation to antibodies allows for targeted delivery to cancer cells.[1]

Chemical Properties:

| Property | Value |

| Molecular Formula | C₂₁H₂₁N₅O₅ |

| Molecular Weight | 423.42 g/mol |

| CAS Number | 2616562-74-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO |

Synthesis of this compound

References

An In-depth Technical Guide to the Reactivity of the Azide Group in Fmoc-L-Asn(EDA-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and applications of the azide (B81097) moiety in Fmoc-L-Asn(EDA-N3)-OH, a versatile building block for peptide synthesis and modification. The strategic placement of the azide group on the ethylenediamine (B42938) (EDA) linker attached to the asparagine side chain offers a robust and accessible chemical handle for a variety of bioconjugation strategies, most notably "click chemistry."

Core Properties of this compound

This compound is a non-canonical amino acid derivative designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS). Its key features include the Fmoc protecting group on the α-amine, which is base-labile, and a terminal azide group on the side chain, which is stable to the conditions of peptide synthesis but reactive under specific "click" conditions.

| Property | Value |

| Molecular Formula | C21H21N5O5[1] |

| Molecular Weight | 423.42 g/mol |

| CAS Number | 2616562-74-2[1] |

| Appearance | White to off-white powder |

| Key Functional Groups | Fmoc (N-alpha protection), Azide (-N3 on side chain) |

| Storage | 2-8°C |

Stability of the Azide Group in Fmoc-SPPS

A critical aspect of utilizing azide-modified amino acids in SPPS is the stability of the azide group throughout the iterative cycles of deprotection and coupling. The azide moiety in this compound is generally robust and stable under the standard conditions of Fmoc-SPPS[2][3]. This includes repeated exposure to piperidine (B6355638) for Fmoc deprotection and the common coupling reagents such as HBTU and HATU[3].

However, the primary vulnerability of the azide group is its susceptibility to reduction to a primary amine during the final cleavage and deprotection step from the solid support[2][3]. This reduction is highly dependent on the composition of the trifluoroacetic acid (TFA) cleavage cocktail, particularly the choice of scavengers.

Impact of Scavengers on Azide Stability

Thiol-based scavengers, especially 1,2-ethanedithiol (B43112) (EDT), are known to cause significant reduction of the azide group[2][3]. Triisopropylsilane (TIS) is a commonly used non-thiol scavenger that is generally considered safe for azides[2]. If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction[2].

The following table summarizes the percentage of azide reduction observed for a model peptide when different scavengers were used in the TFA cleavage cocktail.

| Scavenger | Percentage of Azide Reduction (%) | Reference |

| 1,2-Ethanedithiol (EDT) | High (can be >50%) | [2] |

| Dithiothreitol (DTT) | Low | [2] |

| Thioanisole | Low | [2] |

| Triisopropylsilane (TIS) | Minimal to none | [2] |

Bioorthogonal Reactivity of the Azide Group

The synthetic utility of incorporating an azide group into a peptide lies in its ability to participate in highly selective and efficient bioorthogonal reactions. These "click chemistry" reactions allow for the covalent modification of the peptide with a wide range of molecules, such as fluorescent dyes, imaging agents, or drug payloads, without interfering with other functional groups in the peptide or in a biological system. This compound is amenable to the two primary forms of azide-alkyne cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole[4]. This reaction is widely used for peptide modification both on-resin and in solution[5][6].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with an azide to form a stable triazole[7][8]. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems[7][9].

Comparative Reaction Kinetics

The rate of click chemistry reactions can vary significantly depending on the specific azide and alkyne partners, as well as the reaction conditions. The following table provides representative second-order rate constants for SPAAC reactions involving azides.

| Azide-Containing Moiety | Strained Alkyne | Second-Order Rate Constant (k2) | Reference |

| Hydrophilic Azidoamino Acid | DBCO | 0.34 M⁻¹s⁻¹ | [10][11] |

| Hydrophilic Azidoamino Acid | BCN | 0.28 M⁻¹s⁻¹ | [10][11] |

| Azide-modified protein | DIBO | 62 M⁻¹s⁻¹ | [12] |

| Strained Alkyne-CPP | Benzyl Azide | 2.2 x 10⁻³ M⁻¹s⁻¹ | [13] |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and its subsequent modification via CuAAC and SPAAC.

Protocol 1: Incorporation of this compound into Peptides via SPPS

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence.

Materials:

-

Fmoc-Rink Amide resin

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Add fresh 20% piperidine in DMF and agitate for another 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature. For sterically hindered couplings, a more potent coupling reagent like HATU and a longer coupling time or double coupling may be necessary.

-

Perform a Kaiser test to monitor the reaction.

-

-

Washing: Once the coupling is complete (Kaiser test is negative), drain the coupling solution. Wash the resin with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the freshly prepared TFA cleavage cocktail to the resin. Incubate with agitation for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity by mass spectrometry.

Workflow for SPPS incorporation of this compound.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a resin-bound peptide containing the Asn(EDA-N3) residue with an alkyne-modified molecule.

Materials:

-

Peptide-resin containing Asn(EDA-N3)

-

Alkyne-modified molecule (e.g., fluorescent dye, biotin) (5-10 eq.)

-

Copper(I) source (e.g., CuI or CuBr) (1-2 eq.)

-

Sodium ascorbate (B8700270) (5 eq.)

-

Ligand (e.g., TBTA or THPTA) (1-2 eq.)

-

Base (e.g., DIPEA or 2,6-lutidine) (10 eq.)

-

DMF or a mixture of DMF/water

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-modified molecule, copper(I) source, and ligand in DMF.

-

Reaction Setup: Add the reaction mixture to the swollen resin. In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the resin slurry. Add the base to the reaction mixture.

-

Reaction: Agitate the reaction mixture at room temperature for 12-24 hours, protected from light if using a light-sensitive molecule.

-

Washing: Drain the reaction solution and wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.

-

Cleavage and Purification: Proceed with cleavage from the resin and purification as described in Protocol 1.

On-resin CuAAC reaction workflow.

Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of a purified peptide containing the Asn(EDA-N3) residue with a strained alkyne-modified molecule in solution.

Materials:

-

Purified azide-containing peptide

-

Strained alkyne-modified molecule (e.g., DBCO-dye) (1.5-3 eq.)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Co-solvent if needed (e.g., DMSO, DMF)

Procedure:

-

Reagent Preparation: Dissolve the purified azide-containing peptide in the reaction buffer. Dissolve the strained alkyne-modified molecule in a compatible solvent (e.g., DMSO).

-

Reaction Setup: Add the solution of the strained alkyne to the peptide solution. The final concentration of the co-solvent should be kept as low as possible.

-

Reaction: Incubate the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.

-

Purification: Once the reaction is complete, purify the labeled peptide using RP-HPLC.

-

Analysis: Confirm the final product by mass spectrometry.

Solution-phase SPAAC reaction workflow.

Signaling Pathway Application Example

Peptides synthesized with this compound can be powerful tools for studying biological systems. For instance, a peptide designed as a substrate for a specific kinase can be synthesized with the azide handle. This allows for the subsequent conjugation of a reporter molecule (e.g., biotin (B1667282) or a fluorophore) to study kinase activity.

Application in studying kinase signaling pathways.

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. vectorlabs.com [vectorlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Fmoc-L-Asn(EDA-N3)-OH in the Precision Engineering of Antibody-Drug Conjugates

A Technical Guide for Researchers and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] However, early generations of ADCs, often produced through random conjugation to native amino acid residues like lysine (B10760008) or cysteine, have been hampered by heterogeneity. This lack of uniformity can lead to unpredictable pharmacokinetics, efficacy, and toxicity profiles.[2] The strategic incorporation of unnatural amino acids (UAAs) with bio-orthogonal reactivity offers a robust solution for the site-specific synthesis of homogeneous ADCs, thereby enhancing their therapeutic window.[3][4]

This technical guide provides an in-depth exploration of Fmoc-L-Asn(EDA-N3)-OH, an azide-containing unnatural amino acid, and its pivotal role in the development of next-generation, site-specific ADCs through click chemistry.

Core Principles: Leveraging Bio-orthogonal Chemistry for Homogeneous ADCs

The fundamental advantage of employing unnatural amino acids lies in the ability to introduce a unique chemical handle into the antibody structure that is inert to the biological milieu.[5] This "bio-orthogonal" handle can then be selectively reacted with a correspondingly modified cytotoxic payload. This compound serves as a prime example of such a tool, providing an azide (B81097) group for highly efficient and specific "click" reactions.[6]

Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are modular, high-yielding, and generate minimal byproducts.[2][7] The most prominent click reaction used in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[][9] The azide group on the UAA incorporated into the antibody reacts specifically with an alkyne-modified cytotoxic drug.

The workflow for developing an ADC using this compound can be conceptualized as a multi-step process, beginning with the genetic engineering of the antibody-producing cell line to enable the incorporation of the unnatural amino acid.

Quantitative Data in ADC Development

The successful development of a site-specific ADC is contingent on rigorous quantitative analysis at each stage. The following tables provide a template for the types of data that should be collected and analyzed.

Table 1: Unnatural Amino Acid Incorporation Efficiency

| Parameter | Method | Typical Value |

| UAA Incorporation Fidelity | Mass Spectrometry | >95% |

| Antibody Expression Yield | Protein A Chromatography | 1-5 g/L |

| Purity of Modified Antibody | SDS-PAGE, SEC-HPLC | >98% |

Table 2: Click Chemistry Conjugation Efficiency

| Parameter | Method | Typical Value |

| Conjugation Yield | HIC-HPLC, RP-HPLC | >90% |

| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry | 2.0 (for a typical IgG with two incorporation sites) |

| Residual Unconjugated Antibody | HIC-HPLC | <5% |

Table 3: Characterization of the Final ADC Product

| Parameter | Method | Acceptance Criteria |

| Purity | SEC-HPLC | >95% monomer |

| Aggregation | SEC-HPLC | <5% |

| In Vitro Cytotoxicity (IC50) | Cell-based Assay | Target-dependent (e.g., nM range) |

| In Vivo Efficacy | Xenograft Model | Tumor regression |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this technology. The following are representative protocols for key experimental stages.

Protocol 1: Site-Specific Incorporation of this compound into a Monoclonal Antibody

-

Vector Construction: A mammalian expression vector encoding the heavy and light chains of the desired monoclonal antibody is used. A specific codon within the antibody gene (e.g., at a solvent-exposed site) is mutated to the amber stop codon (TAG) via site-directed mutagenesis.

-

Stable Cell Line Generation: A host cell line (e.g., CHO) is co-transfected with the antibody expression vector and a vector encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound. The synthetase charges its cognate tRNA with this compound, and the tRNA recognizes the TAG codon, inserting the unnatural amino acid during protein translation.

-

Antibody Expression and Purification: The stable cell line is cultured in a medium supplemented with this compound. The expressed antibody is then purified from the culture supernatant using standard methods, such as Protein A affinity chromatography followed by size-exclusion chromatography (SEC).

-

Characterization of Modified Antibody: The purified antibody is analyzed by mass spectrometry to confirm the successful and site-specific incorporation of this compound.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Preparation of Reagents:

-

Prepare a stock solution of the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Dissolve the alkyne-modified cytotoxic payload in an organic solvent such as DMSO.

-

Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO4), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[9]

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the azide-modified antibody with a molar excess of the alkyne-modified payload (typically 5-10 equivalents per azide site).

-

Add the copper-chelating ligand to the reaction mixture.

-

Initiate the reaction by adding CuSO4 followed by the reducing agent.[9]

-

Incubate the reaction at room temperature for 1-4 hours, with gentle mixing and protection from light.[9]

-

-

Purification of the ADC: The resulting ADC is purified to remove unreacted payload, catalyst, and other reagents. This is typically achieved using SEC or hydrophobic interaction chromatography (HIC).

-

Analysis of the ADC: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation, as outlined in Table 3.

Conclusion

The use of this compound in conjunction with click chemistry represents a significant advancement in the field of ADC development. This approach facilitates the production of homogeneous, site-specifically conjugated ADCs with potentially improved therapeutic indices.[2][3] By providing precise control over the location and stoichiometry of drug conjugation, researchers can fine-tune the properties of ADCs to optimize their safety and efficacy profiles. The detailed protocols and quantitative benchmarks provided in this guide serve as a valuable resource for scientists and engineers dedicated to advancing this promising class of targeted therapeutics.

References

- 1. Diverse Roles of Antibodies in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 3. pnas.org [pnas.org]

- 4. [PDF] Antibody conjugates with unnatural amino acids. | Semantic Scholar [semanticscholar.org]

- 5. Nonnatural amino acids for site-specific protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

Methodological & Application

Protocol for incorporating Fmoc-L-Asn(EDA-N3)-OH in solid-phase peptide synthesis (SPPS)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-natural amino acids into peptides is a powerful tool for the development of novel therapeutics, diagnostic agents, and research probes. Fmoc-L-Asn(EDA-N3)-OH is a versatile building block for solid-phase peptide synthesis (SPPS) that introduces a bioorthogonal azido (B1232118) moiety via an ethylenediamine (B42938) (EDA) linker on the asparagine side chain. This azido group enables the facile post-synthetic modification of peptides through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This functionality is particularly valuable for the synthesis of peptide conjugates, such as antibody-drug conjugates (ADCs), where precise control over the conjugation site is crucial. For instance, this amino acid has been utilized in the synthesis of amanitin analogs for the development of potent ADCs.

This document provides a detailed protocol for the incorporation of this compound into peptides using standard Fmoc-based SPPS, as well as guidelines for the cleavage and deprotection of the final peptide while preserving the integrity of the azide (B81097) functionality.

Materials and Reagents

-

This compound

-

Standard Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g loading)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HATU, HCTU, or DIC/Oxyma)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

HPLC-grade water

-

Diethyl ether, anhydrous, cold

-

Acetonitrile (ACN), HPLC grade

-

Kaiser test kit

Experimental Protocols

Resin Preparation and Swelling

-

Weigh the desired amount of resin into a fritted peptide synthesis vessel.

-

Add DMF to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the piperidine solution.

-

Add a fresh 20% piperidine in DMF solution to the resin.

-

Agitate for an additional 15 minutes at room temperature.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

-

Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful Fmoc deprotection.

Coupling of this compound

Due to the modified side chain of this compound, which can introduce steric hindrance, the use of a high-efficiency coupling reagent is recommended.

Table 1: Recommended Coupling Conditions for this compound

| Parameter | Recommended Conditions |

| Amino Acid | This compound (3-5 equivalents relative to resin loading) |

| Coupling Reagent | HATU (2.9-4.9 equivalents) or HCTU (2.9-4.9 equivalents) or DIC (3-5 equivalents) with Oxyma (3-5 equivalents) |

| Base | DIPEA (6-10 equivalents) |

| Solvent | DMF |

| Activation Time | 2-5 minutes |

| Coupling Time | 1-4 hours. The reaction can be extended if monitoring indicates incomplete coupling. |

| Monitoring | Kaiser test. A negative test (yellow color) indicates complete coupling. If the test is positive, a second coupling (double coupling) is recommended. |

Procedure:

-

In a separate vial, dissolve this compound and the chosen coupling reagent(s) in DMF.

-

Add DIPEA to the mixture and allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL per gram of resin).

-

Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step with a fresh solution of activated amino acid.

-

After complete coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the desired standard Fmoc-amino acid) cycles until the desired peptide sequence is assembled.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Peptide Cleavage and Side-Chain Deprotection

The azide group is susceptible to reduction by certain scavengers, particularly thiols, during the final TFA cleavage step. Therefore, a thiol-free cleavage cocktail is mandatory.

Table 2: Recommended Cleavage Cocktail for Azide-Containing Peptides

| Reagent | Composition | Reaction Time | Notes |

| TFA | 95% | 2-3 hours | The primary cleavage reagent. |

| TIS | 2.5% | A scavenger to protect against side reactions without reducing the azide group.[1][2] | |

| Water | 2.5% | A scavenger. |

Procedure:

-

Wash the fully assembled peptide-resin with DCM (5 x 10 mL per gram of resin) and dry thoroughly under vacuum for at least 1 hour.

-

Prepare the cleavage cocktail (TFA/TIS/Water, 95:2.5:2.5 v/v/v) fresh.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture gently at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing anhydrous diethyl ether (approximately 10 times the volume of the filtrate).

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA. The identity of the purified peptide should be confirmed by mass spectrometry.

Diagrams

Caption: Workflow for SPPS incorporating this compound.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-L-Asn(EDA-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, peptide science, and bioconjugation.[1][2] The Fmoc-L-Asn(EDA-N3)-OH amino acid is a versatile building block for solid-phase peptide synthesis (SPPS), enabling the introduction of a terminal azide (B81097) functionality into a peptide sequence. This azide group serves as a chemical handle for subsequent modification via CuAAC, allowing for the site-specific conjugation of various molecules such as fluorophores, carbohydrates, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic payloads.[3] The Fmoc protecting group is compatible with standard SPPS protocols and can be selectively removed to allow for further peptide chain elongation.[3]

These application notes provide detailed protocols for performing CuAAC reactions with peptides containing this compound, both on-resin and in solution.

Key Applications

-

Peptide Conjugation: Site-specific labeling of peptides with reporter molecules (e.g., fluorophores, biotin) for imaging and diagnostic applications.

-

Drug Development: Synthesis of peptide-drug conjugates (PDCs) for targeted drug delivery.

-

Biomaterial Science: Functionalization of peptides to create novel biomaterials with enhanced properties.

-

Peptide Cyclization: Intramolecular cyclization of peptides to improve stability and conformational rigidity.

Data Presentation: Typical Reaction Conditions for On-Resin CuAAC

The following table summarizes typical quantitative parameters for performing a CuAAC reaction on a peptide-bound resin containing an azide functionality. These values are intended as a starting point and may require optimization for specific substrates and scales.

| Parameter | Recommended Range | Notes |

| Alkyne | 5 - 20 equivalents | A significant excess is used to drive the reaction to completion. |

| Copper(I) Source | 1 - 5 equivalents | CuI is a common choice for on-resin reactions. |

| Copper(II) Source & Reducing Agent | 0.1 - 1 eq. CuSO₄ & 1 - 10 eq. Sodium Ascorbate (B8700270) | For in situ generation of Cu(I). Sodium ascorbate solution should always be freshly prepared. |

| Base (optional) | 5 - 10 equivalents | N,N-Diisopropylethylamine (DIPEA) is often used to facilitate the reaction. |

| Solvent | DMF, DMSO, or mixtures with water | The solvent should be degassed to minimize oxidation of Cu(I). |

| Reaction Time | 2 - 24 hours | Reaction progress can be monitored by LC-MS analysis of a cleaved resin sample. |

| Temperature | Room Temperature | Gentle heating (30-40 °C) can sometimes accelerate the reaction. |

Experimental Protocols

Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for performing a CuAAC reaction on a peptide synthesized on a solid support containing the this compound residue.

Materials:

-

Peptide-resin functionalized with an azide group

-

Alkyne-containing molecule

-

Copper(I) Iodide (CuI) or Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

N,N-Diisopropylethylamine (DIPEA) (optional)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Nitrogen or Argon gas source

Procedure:

-

Resin Swelling: Swell the azide-functionalized peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Solvent Removal: Drain the DMF from the resin.

-

Reagent Preparation (Option A: Using CuI):

-

In a separate vial, dissolve the alkyne (5-10 eq.) and DIPEA (5-10 eq.) in a minimal amount of DMF.

-

Add CuI (1-2 eq.) to the reaction vessel containing the resin.

-

-

Reagent Preparation (Option B: Using CuSO₄/Sodium Ascorbate):

-

In a separate vial, dissolve the alkyne (5-10 eq.) in DMF.

-

Prepare a fresh solution of sodium ascorbate (5-10 eq.) in water or DMF.

-

Prepare a solution of CuSO₄·5H₂O (1-2 eq.) in water or DMF.

-

-

Reaction Initiation (Option A): Add the alkyne/DIPEA solution to the resin and agitate gently under an inert atmosphere (N₂ or Ar).

-

Reaction Initiation (Option B): Add the alkyne solution to the resin, followed by the CuSO₄ solution and then the freshly prepared sodium ascorbate solution. The solution should turn a yellow-orange color, indicating the formation of Cu(I). Agitate the mixture gently under an inert atmosphere.

-

Reaction Monitoring: Allow the reaction to proceed for 2-24 hours at room temperature. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

-

Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Copper Removal (Optional but Recommended): To remove residual copper, wash the resin with a solution of 0.5% diethyldithiocarbamate (B1195824) in DMF, followed by thorough washing with DMF.

-

Drying: Dry the resin under vacuum. The modified peptide is now ready for cleavage from the resin.

Protocol 2: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for peptides that have been cleaved from the resin and purified.

Materials:

-

Purified azide-functionalized peptide

-

Alkyne-containing molecule

-

Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, as a Cu(I) stabilizing ligand)

-

Degassed solvent (e.g., DMF/water, t-butanol/water)

-

Reverse-phase HPLC system for purification

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the azide-peptide, alkyne, CuSO₄, and THPTA/TBTA (if used) in a suitable degassed solvent.

-

Prepare a fresh stock solution of sodium ascorbate in degassed water immediately before use.

-

-

Reaction Setup:

-

In a reaction vial, combine the azide-peptide (1 eq.) and the alkyne (1.1-1.5 eq.).

-

Add the THPTA/TBTA solution (if used, typically 1-5 eq. relative to copper).

-

Add the CuSO₄ solution (0.1-0.5 eq.).

-

-

Reaction Initiation: Add the freshly prepared sodium ascorbate solution (1-5 eq.) to the reaction mixture.

-

Reaction Incubation: Stir the reaction mixture at room temperature for 1-12 hours. Protect from light if using photosensitive compounds.

-

Reaction Monitoring: Monitor the reaction progress by LC-MS or analytical HPLC.

-

Purification: Once the reaction is complete, purify the peptide conjugate using reverse-phase HPLC.

Visualizations

Caption: Experimental workflow for on-resin CuAAC.

References